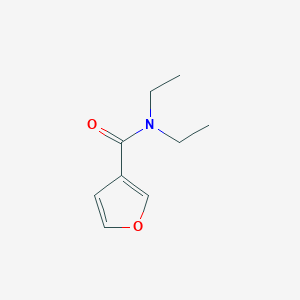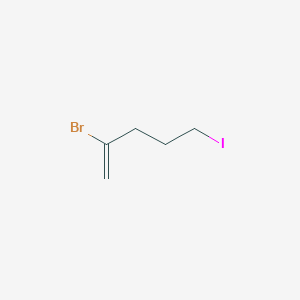
1-azido-4-bromo-2,3-dichlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azido-4-bromo-2,3-dichlorobenzene is an organic compound with the molecular formula C6H2BrCl2N3 It is a derivative of benzene, where the hydrogen atoms are substituted with azido, bromo, and dichloro groups
準備方法
One common method is the nucleophilic substitution reaction where sodium azide (NaN3) reacts with 1-bromo-2,3-dichlorobenzene under suitable conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
化学反応の分析
1-Azido-4-bromo-2,3-dichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The bromo and dichloro groups can undergo oxidation to form corresponding oxides.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Azido-4-bromo-2,3-dichlorobenzene has several applications in scientific research:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-azido-4-bromo-2,3-dichlorobenzene primarily involves its reactivity due to the presence of the azido group. . This reactivity makes it a valuable tool in chemical synthesis and bioorthogonal chemistry.
類似化合物との比較
1-Azido-4-bromo-2,3-dichlorobenzene can be compared with other similar compounds such as:
1-Azido-4-bromobenzene: Lacks the dichloro groups, making it less reactive in certain substitution reactions.
1-Azido-2,4-dichlorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-2,3-dichlorobenzene: Lacks the azido group, limiting its use in cycloaddition reactions.
The presence of both azido and halogen groups in this compound makes it unique and versatile for various chemical transformations and applications .
特性
IUPAC Name |
1-azido-4-bromo-2,3-dichlorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-2-4(11-12-10)6(9)5(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIWHLRMZHJBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=[N+]=[N-])Cl)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)

![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)
![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]aceticacid](/img/structure/B6599234.png)
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid](/img/structure/B6599240.png)
![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)


